CS5 Peptide

Übersicht

Beschreibung

Neomycin ist ein Aminoglykosid-Antibiotikum, das bakterizide Aktivität gegen gramnegative aerobe Bazillen und einige anaerobe Bazillen zeigt. Es ist im Allgemeinen unwirksam gegen grampositive Bazillen und anaerobe gramnegative Bazillen . Neomycin wurde 1949 von dem Mikrobiologen Selman Waksman und seinem Studenten Hubert Lechevalier an der Rutgers University entdeckt . Es wird auf natürliche Weise vom Bakterium Streptomyces fradiae produziert . Neomycin wird häufig in topischen und oralen Formulierungen verwendet, darunter Cremes, Salben und Augentropfen .

Vorbereitungsmethoden

Neomycin wird durch Fermentation des Actinomyceten Streptomyces fradiae synthetisiert . Der Fermentationsprozess erfordert spezifische Nährstoffbedingungen unter entweder stationären oder submersen aeroben Bedingungen. Die Verbindung wird dann aus dem Bakterium isoliert und gereinigt . Die industrielle Produktion umfasst die Kultivierung des Bakteriums unter kontrollierten Bedingungen, gefolgt von der Extraktion und Reinigung von Neomycin aus der Fermentationsbrühe .

Analyse Chemischer Reaktionen

Neomycin durchläuft verschiedene chemische Reaktionen, darunter:

Acetylierung: Während der Fermentation tritt eine Acetylierung von Neomycin A, B und C auf, was zu einer geringeren antibiotischen Potenz führt.

Oxidation: Neomycin kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Säuren für die Hydrolyse und Acetylierungsmittel für die Acetylierung. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Neomycin A, Neobiosamin B und Neobiosamin C .

Wissenschaftliche Forschungsanwendungen

Neomycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird in Zellkulturen verwendet, um bakterielle Kontamination zu verhindern.

Medizin: Neomycin wird zur Behandlung bakterieller Infektionen in den Atemwegen und im Magen-Darm-Trakt verwendet.

Industrie: Neomycin wird in der Landwirtschaft zur Krankheitsbekämpfung in Kulturpflanzen verwendet.

5. Wirkmechanismus

Neomycin entfaltet seine Wirkung, indem es an die 30S-Ribosomenuntereinheit von empfindlichen Bakterien bindet und den normalen Prozess der bakteriellen Proteinsynthese stört . Diese Bindung stört den Translationsprozess, was zur Produktion fehlerhafter Proteine führt und letztendlich zum Tod der Bakterienzelle führt . Zu den molekularen Zielstrukturen von Neomycin gehört die 16S-ribosomale RNA-Region der 30S-Ribosomenuntereinheit .

Wirkmechanismus

Neomycin exerts its effects by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the normal process of bacterial protein synthesis . This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . Neomycin’s molecular targets include the 16S ribosomal RNA region of the 30S ribosomal subunit .

Vergleich Mit ähnlichen Verbindungen

Neomycin gehört zur Klasse der Aminoglykosid-Antibiotika, zu denen auch andere Verbindungen gehören, wie z. B.:

- Gentamicin

- Tobramycin

- Amikacin

- Streptomycin

Neomycin ist in seiner Struktur einzigartig, da es zwei oder mehr Aminosaccharide enthält, die durch glykosidische Bindungen miteinander verbunden sind . Im Gegensatz zu einigen anderen Aminoglykosiden wird Neomycin nicht aus dem Magen-Darm-Trakt resorbiert, was es für topische und orale Anwendungen geeignet macht . Zusätzlich sind Neomycin B und Neomycin C Stereoisomere, die sich nur durch ein Stereozentrum unterscheiden .

Biologische Aktivität

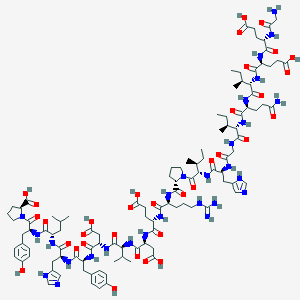

CS5 peptide, derived from the IIICS region of fibronectin, has garnered attention for its biological activities, particularly in cell adhesion and signaling processes. This peptide plays a crucial role in mediating interactions between cells and the extracellular matrix, influencing various physiological functions.

This compound interacts predominantly with integrin α4β1, a receptor that facilitates cell adhesion and migration. The binding of CS5 to this integrin initiates a cascade of intracellular signaling pathways that are vital for cellular responses, including proliferation, differentiation, and survival. Research indicates that the this compound can modulate integrin functions, thereby affecting cellular behaviors in various contexts, such as wound healing and tumor progression.

Case Studies

- Melanoma Cell Adhesion : A study investigated the role of CS5 in melanoma cells, demonstrating that CS5 enhances adhesion through α4β1 integrin interaction. This interaction was shown to promote cell survival and migration, indicating a potential role in cancer metastasis .

- Wound Healing : Another study explored the application of CS5 in wound healing models. The peptide was found to accelerate fibroblast migration and proliferation, suggesting its utility in therapeutic strategies for enhancing tissue repair .

- Neuroprotective Effects : Preliminary findings suggest that CS5 may have neuroprotective properties. In vitro assays indicated that CS5 could reduce apoptosis in neuronal cells under stress conditions, potentially opening avenues for treating neurodegenerative diseases .

Biological Activities Summary Table

Structural Insights

Studies on the structural characteristics of CS5 have revealed that its conformation is essential for its biological activity. The peptide exhibits a specific sequence that is critical for binding to integrin receptors. Computational models indicate that modifications to this sequence can significantly alter its binding affinity and biological effects .

In Vivo Studies

In vivo studies further corroborate the biological activities observed in vitro. For example, administration of this compound in animal models demonstrated enhanced wound healing outcomes compared to controls. These findings support the peptide's potential as a therapeutic agent in regenerative medicine .

Safety and Efficacy

The safety profile of CS5 has been assessed through various toxicity studies. Results indicate that CS5 does not exhibit significant cytotoxicity at therapeutic doses, making it a promising candidate for clinical applications . However, further research is needed to fully understand its long-term effects and mechanisms.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H158N28O34/c1-11-54(8)86(131-92(154)65(28-32-77(109)138)123-103(165)87(55(9)12-2)132-93(155)67(31-35-82(145)146)121-90(152)64(29-33-80(141)142)118-78(139)46-108)101(163)115-49-79(140)119-70(42-59-47-112-50-116-59)98(160)133-88(56(10)13-3)105(167)134-37-15-18-75(134)100(162)122-63(17-14-36-114-107(110)111)89(151)120-66(30-34-81(143)144)91(153)127-73(45-84(149)150)99(161)130-85(53(6)7)102(164)128-72(44-83(147)148)97(159)125-69(40-57-20-24-61(136)25-21-57)95(157)126-71(43-60-48-113-51-117-60)96(158)124-68(39-52(4)5)94(156)129-74(41-58-22-26-62(137)27-23-58)104(166)135-38-16-19-76(135)106(168)169/h20-27,47-48,50-56,63-76,85-88,136-137H,11-19,28-46,49,108H2,1-10H3,(H2,109,138)(H,112,116)(H,113,117)(H,115,163)(H,118,139)(H,119,140)(H,120,151)(H,121,152)(H,122,162)(H,123,165)(H,124,158)(H,125,159)(H,126,157)(H,127,153)(H,128,164)(H,129,156)(H,130,161)(H,131,154)(H,132,155)(H,133,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,168,169)(H4,110,111,114)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOURHLUOZIONB-YJYJPCDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H158N28O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107978-81-4 | |

| Record name | CS5 Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.